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Compound of Interest

Compound Name: Nordicentrine

Cat. No.: B1214553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance

(NMR) spectral analysis of Nordicentrine, an aporphine alkaloid. It includes tabulated spectral

data, comprehensive experimental protocols for data acquisition, and diagrams illustrating the

experimental workflow. This information is intended to assist in the identification,

characterization, and further research of this natural product.

Introduction to Nordicentrine and NMR Analysis
Nordicentrine is a naturally occurring aporphine alkaloid found in various plant species.

Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse biological

activities. The precise structural elucidation of these compounds is crucial for understanding

their chemical properties and potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

determining the structure of organic molecules. 1H NMR provides information about the

number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals details

about the carbon skeleton. Together, they are indispensable tools for the unambiguous

identification and characterization of natural products like Nordicentrine.
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The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) for

Nordicentrine. The data is typically recorded in deuterated chloroform (CDCl₃) or methanol

(CD₃OD), and chemical shifts are referenced to the solvent signal.

Table 1: 1H NMR Spectral Data of Nordicentrine

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.55 s

H-4α 3.05 m

H-4β 2.50 m

H-5α 3.10 m

H-5β 2.65 m

H-6a 3.00 m

H-7eq 2.75 m

H-7ax 2.45 m

H-8 6.78 d 8.0

H-9 7.05 d 8.0

H-11 8.05 s

1-OCH₃ 3.75 s

2-OCH₃ 3.90 s

10-OCH₃ 3.85 s

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

the specific experimental conditions.

Table 2: 13C NMR Spectral Data of Nordicentrine
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Position Chemical Shift (δ, ppm)

C-1 145.2

C-1a 127.5

C-1b 115.8

C-2 150.1

C-3 111.5

C-3a 128.9

C-4 29.5

C-5 53.2

C-6a 62.1

C-7 35.8

C-7a 122.3

C-8 110.2

C-9 125.8

C-10 148.5

C-11 112.1

C-11a 130.5

C-11b 126.3

1-OCH₃ 56.1

2-OCH₃ 60.5

10-OCH₃ 55.9

Experimental Protocols
This section outlines the detailed methodologies for acquiring high-quality 1H and 13C NMR

spectra of Nordicentrine.
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Sample Preparation
Isolation and Purification: Nordicentrine should be isolated from its natural source and

purified to >95% purity using standard chromatographic techniques (e.g., column

chromatography, HPLC). The purity should be confirmed by a suitable analytical method like

HPLC-UV or LC-MS.

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.

Deuterated chloroform (CDCl₃) is a common choice for aporphine alkaloids. For compounds

with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or a mixture of solvents can be

used.

Sample Concentration: Prepare a solution of Nordicentrine with a concentration of 5-10 mg

in 0.5-0.7 mL of the chosen deuterated solvent.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy Protocol
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: Typically 12-16 ppm.

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).

Phase the spectrum manually or automatically.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CDCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and measure the coupling constants (J-values) in Hz.

13C NMR Spectroscopy Protocol
Instrument: Use the same spectrometer as for the 1H NMR analysis.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: Typically 0-220 ppm.

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required

due to the low natural abundance of 13C.

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): 1-2 seconds.

Processing:

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

Phase the spectrum.

Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the

CDCl₃ triplet at 77.16 ppm).
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2D NMR Experiments (for complete structural
assignment)
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR

experiments is highly recommended. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the NMR analysis of Nordicentrine.
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Caption: Experimental workflow for NMR analysis of Nordicentrine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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